molecular formula C8H18N2O2S B13153386 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine

1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine

Cat. No.: B13153386
M. Wt: 206.31 g/mol
InChI Key: QKRRSUUSWGULTI-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine is a compound of interest in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with an ethanesulfonyl group and two methyl groups at the 4-position. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine typically involves the reaction of 4,4-dimethylpyrrolidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

  • 1-(Methanesulfonyl)-4,4-dimethylpyrrolidin-3-amine
  • 1-(Propylsulfonyl)-4,4-dimethylpyrrolidin-3-amine
  • 1-(Butanesulfonyl)-4,4-dimethylpyrrolidin-3-amine

Comparison: 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine is unique due to its specific sulfonyl group and the steric effects imparted by the 4,4-dimethyl substitution. These structural features influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-ethylsulfonyl-4,4-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3

InChI Key

QKRRSUUSWGULTI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(C(C1)(C)C)N

Origin of Product

United States

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